molecular formula C20H25N3O4S B5403019 N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide

N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide

Cat. No.: B5403019
M. Wt: 403.5 g/mol
InChI Key: IOZPBOSFPAPXFC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction between 2-methoxy-5-nitrobenzoic acid and cyclohexylamine, followed by reduction of the nitro group to an amine. The resulting intermediate is then subjected to sulfonylation with pyridin-4-ylmethylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Pyridin-4-ylmethylsulfonyl chloride in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its sulfonamide group can interact with the active sites of enzymes, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl and pyridinylmethylsulfamoyl groups provide a unique structural framework that is not commonly found in other benzamide derivatives.

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-5-(pyridin-4-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-8-7-17(28(25,26)22-14-15-9-11-21-12-10-15)13-18(19)20(24)23-16-5-3-2-4-6-16/h7-13,16,22H,2-6,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZPBOSFPAPXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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